molecular formula C21H21ClN4O B5975848 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide

4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide

Cat. No. B5975848
M. Wt: 380.9 g/mol
InChI Key: JXLNDIFQIKVHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for the activation of the NEDD8 protein, which is involved in the regulation of protein degradation and cellular processes such as cell cycle progression and DNA repair. MLN4924 has been shown to have potential therapeutic applications in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide works by inhibiting the NEDD8-activating enzyme (NAE), which is responsible for the activation of the NEDD8 protein. NEDD8 is involved in the regulation of protein degradation and cellular processes such as cell cycle progression and DNA repair. By inhibiting NAE, 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide disrupts the normal functioning of NEDD8 and leads to the accumulation of damaged proteins in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects
4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide in lab experiments is its specificity for NAE, which makes it a useful tool for studying the role of NEDD8 in cellular processes. However, one limitation of using 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several potential future directions for research on 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide. One area of interest is the development of combination therapies that incorporate 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide with other chemotherapeutic agents or radiation therapy. Another area of interest is the development of new NAE inhibitors that may have improved efficacy and reduced toxicity compared to 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide. Finally, there is ongoing research into the role of NEDD8 in cellular processes, which may lead to new insights into the mechanisms of cancer and potential new targets for therapy.

Synthesis Methods

The synthesis of 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-(2-pyridinyl)ethylamine to form 4-chloro-N-(2-(2-pyridinyl)ethyl)benzamide. This compound is then reacted with 2-(methylamino)-3-pyridinylmethanol to form 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide.

Scientific Research Applications

4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and prostate cancer. In addition, 4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

4-chloro-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-26(14-11-19-6-2-3-12-23-19)20-17(5-4-13-24-20)15-25-21(27)16-7-9-18(22)10-8-16/h2-10,12-13H,11,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLNDIFQIKVHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide

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